molecular formula C6H12ClNS B6274604 2-thiaspiro[3.3]heptan-6-amine hydrochloride CAS No. 1639838-89-3

2-thiaspiro[3.3]heptan-6-amine hydrochloride

Cat. No. B6274604
CAS RN: 1639838-89-3
M. Wt: 165.69 g/mol
InChI Key: LEEKTWRSBYKWBL-UHFFFAOYSA-N
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Description

2-thiaspiro[3.3]heptan-6-amine hydrochloride is a chemical compound with the CAS Number: 1639838-89-3 . It has a molecular weight of 165.69 . The compound is stored at a temperature of 4°C and is in powder form .


Synthesis Analysis

The compound was synthesized in nine steps using 2,2-bis (bromomethyl)-1,3-propanediol as the starting material, with an overall yield of 31% . The synthesis involved the treatment of dibromide with malonic ester under basic conditions .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C6H11NS.ClH/c7-5-1-6 (2-5)3-8-4-6;/h5H,1-4,7H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 165.69 . It is a powder and is stored at a temperature of 4°C .

Scientific Research Applications

2-thiaspiro[3.3]heptan-6-amine hydrochloride has been studied for its potential applications in various laboratory experiments. It has been used as a substrate in enzyme assays, as a reagent in organic synthesis, and as a catalyst in the synthesis of other compounds. Additionally, it has been used in studies of molecular structure, as well as in studies of the interactions between proteins and other molecules.

Mechanism of Action

2-thiaspiro[3.3]heptan-6-amine hydrochloride has been studied for its biochemical and physiological effects. It has been found to interact with certain proteins and receptors in the body, which can lead to changes in the levels of certain hormones or neurotransmitters. Additionally, it has been shown to modulate the activity of certain enzymes, which can lead to changes in the metabolism of certain molecules.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to modulate the activity of certain enzymes, which can lead to changes in the metabolism of certain molecules. Additionally, it has been found to interact with certain proteins and receptors in the body, which can lead to changes in the levels of certain hormones or neurotransmitters.

Advantages and Limitations for Lab Experiments

The use of 2-thiaspiro[3.3]heptan-6-amine hydrochloride in laboratory experiments has several advantages. It is a relatively stable compound that is easy to synthesize and is soluble in a variety of solvents. Additionally, it has been found to be non-toxic and non-irritating, making it safe to handle in laboratory settings. However, it is important to note that this compound can be degraded by light and heat, so it should be stored in a cool, dark place.

Future Directions

There are several potential future directions for research on 2-thiaspiro[3.3]heptan-6-amine hydrochloride. For example, further research could be conducted to explore the potential therapeutic effects of this compound. Additionally, research could be conducted to further explore the biochemical and physiological effects of this compound, as well as its potential applications in laboratory experiments. Finally, research could be conducted to explore the potential use of this compound in the synthesis of other compounds.

Synthesis Methods

2-thiaspiro[3.3]heptan-6-amine hydrochloride is synthesized by the reaction of 2-thiaspiro[3.3]heptan-6-amine and hydrochloric acid. The reaction proceeds in a two-step process, with the first step involving the formation of the cyclic amine by condensation of the two reactants. The second step involves the addition of hydrochloric acid to the cyclic amine, which results in the formation of this compound. The reaction is typically carried out at room temperature and is complete within a few minutes.

Safety and Hazards

The compound has been classified with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-thiaspiro[3.3]heptan-6-amine hydrochloride involves the reaction of a thiol with a cyclic ketone followed by a reductive amination to introduce the amine group. The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-cyclohexenone", "2-mercaptoethanol", "ammonium formate", "sodium cyanoborohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-cyclohexenone is reacted with 2-mercaptoethanol in the presence of a base such as potassium carbonate to form the thiol intermediate.", "Step 2: The thiol intermediate is then reacted with ammonium formate and sodium cyanoborohydride to undergo reductive amination and introduce the amine group.", "Step 3: The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt of 2-thiaspiro[3.3]heptan-6-amine." ] }

CAS RN

1639838-89-3

Molecular Formula

C6H12ClNS

Molecular Weight

165.69 g/mol

IUPAC Name

2-thiaspiro[3.3]heptan-6-amine;hydrochloride

InChI

InChI=1S/C6H11NS.ClH/c7-5-1-6(2-5)3-8-4-6;/h5H,1-4,7H2;1H

InChI Key

LEEKTWRSBYKWBL-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CSC2)N.Cl

Purity

95

Origin of Product

United States

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